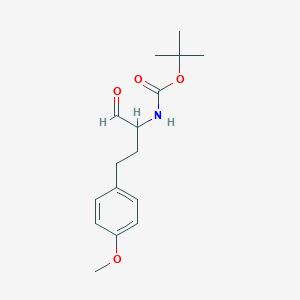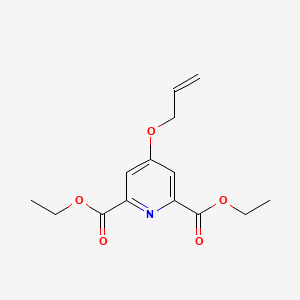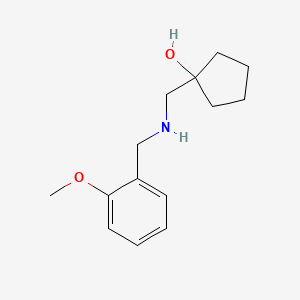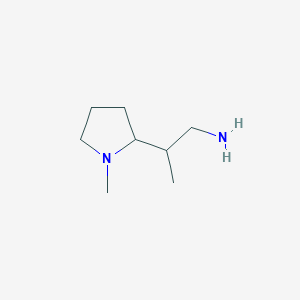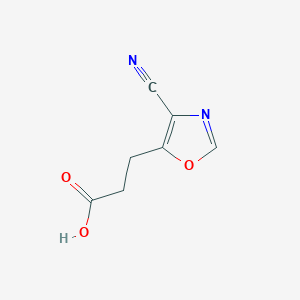
((2S,4R)-4-(3-Nitrophenyl)tetrahydrofuran-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2S,4R)-4-(3-Nitrophenyl)tetrahydrofuran-2-yl)methanamine: is a complex organic compound characterized by its tetrahydrofuran ring structure and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,4R)-4-(3-Nitrophenyl)tetrahydrofuran-2-yl)methanamine typically involves the following steps:
Formation of Tetrahydrofuran Ring: The initial step involves the formation of the tetrahydrofuran ring through cyclization reactions.
Introduction of Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, with careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, forming corresponding oxides.
Reduction: Reduction of the nitrophenyl group can yield aniline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the methanamine group.
Reduction: Aniline derivatives from the nitrophenyl group.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
((2S,4R)-4-(3-Nitrophenyl)tetrahydrofuran-2-yl)methanamine: has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism by which ((2S,4R)-4-(3-Nitrophenyl)tetrahydrofuran-2-yl)methanamine exerts its effects involves:
Molecular Targets: It may target specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence biochemical pathways related to signal transduction, enzyme inhibition, or receptor activation.
Comparación Con Compuestos Similares
Similar Compounds
((2S,4R)-4-(3-Nitrophenyl)tetrahydrofuran-2-yl)ethanamine: Similar structure but with an ethanamine group instead of methanamine.
((2S,4R)-4-(4-Nitrophenyl)tetrahydrofuran-2-yl)methanamine: Similar structure but with a nitrophenyl group at a different position.
((2S,4R)-4-(3-Aminophenyl)tetrahydrofuran-2-yl)methanamine: Similar structure but with an aminophenyl group instead of nitrophenyl.
Uniqueness
- The specific positioning of the nitrophenyl group and the tetrahydrofuran ring in ((2S,4R)-4-(3-Nitrophenyl)tetrahydrofuran-2-yl)methanamine provides unique chemical properties and reactivity, distinguishing it from its analogs.
Propiedades
Fórmula molecular |
C11H14N2O3 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
[(2S,4R)-4-(3-nitrophenyl)oxolan-2-yl]methanamine |
InChI |
InChI=1S/C11H14N2O3/c12-6-11-5-9(7-16-11)8-2-1-3-10(4-8)13(14)15/h1-4,9,11H,5-7,12H2/t9-,11-/m0/s1 |
Clave InChI |
AGVHSJSSGBEGFU-ONGXEEELSA-N |
SMILES isomérico |
C1[C@@H](CO[C@@H]1CN)C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canónico |
C1C(COC1CN)C2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


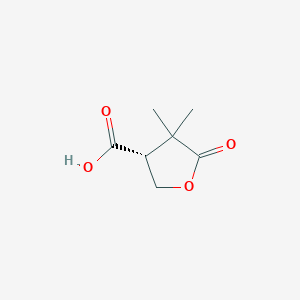
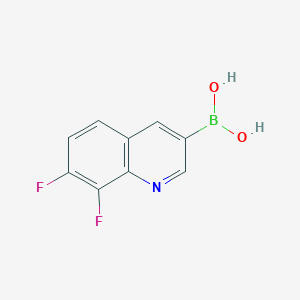
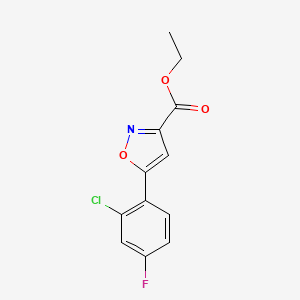

![3-(4-Amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclobutanone](/img/structure/B13347882.png)

![4,5-Dimethyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B13347890.png)
![1-isopropyl-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13347896.png)
